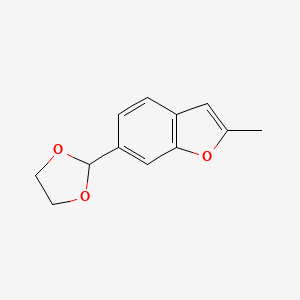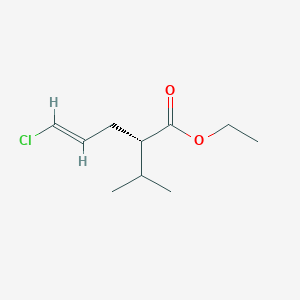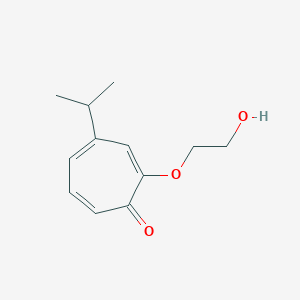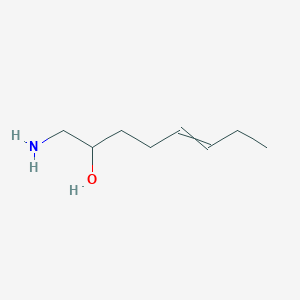
1-Aminooct-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminooct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₇NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminooct-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-octen-2-one with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the reduction of 1-nitrooct-5-ene, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminooct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used
Major Products Formed:
Oxidation: Formation of 1-aminooct-5-en-2-one or 1-aminooct-5-en-2-al.
Reduction: Formation of 1-aminooctan-2-ol.
Substitution: Formation of various substituted amines depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
1-Aminooct-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Aminooct-5-en-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Aminooctane: Lacks the double bond and hydroxyl group, making it less reactive.
5-Amino-1-pentanol: Shorter carbon chain and different positioning of functional groups.
1-Amino-2-octanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons
Uniqueness: 1-Aminooct-5-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain with a double bond.
Eigenschaften
CAS-Nummer |
646050-13-7 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-aminooct-5-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-8(10)7-9/h3-4,8,10H,2,5-7,9H2,1H3 |
InChI-Schlüssel |
CTIDZVARZVLEEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


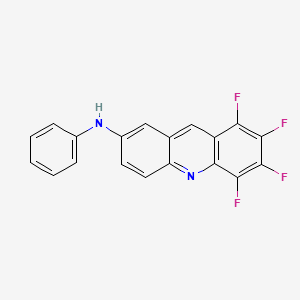
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
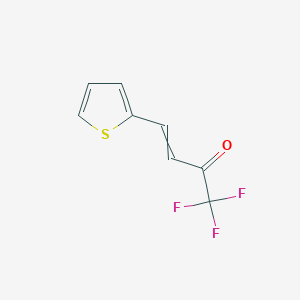
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
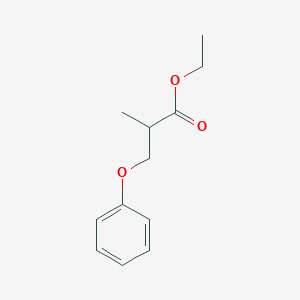
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
